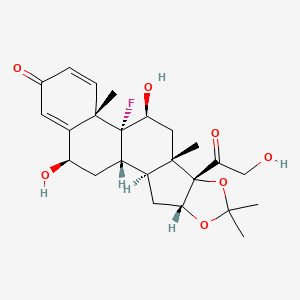

6b-Hydroxy triamcinolone acetonide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJSKWRCHLTCCW-PXGYRYRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043297 | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3869-32-7 | |

| Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6β-Hydroxy triamcinolone acetonide is the principal metabolite of triamcinolone acetonide, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The metabolism of triamcinolone acetonide to its 6β-hydroxy derivative is primarily mediated by the cytochrome P450 3A subfamily of enzymes, notably CYP3A4, CYP3A5, and CYP3A7.[1][2][3][4] This hydroxylation reaction represents a crucial step in the deactivation and subsequent elimination of the parent drug. Current evidence strongly indicates that 6β-Hydroxy triamcinolone acetonide possesses significantly attenuated pharmacological activity compared to triamcinolone acetonide. This technical guide provides a comprehensive overview of the core knowledge surrounding 6β-Hydroxy triamcinolone acetonide, including its biochemical formation, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its analysis and a discussion of potential synthesis strategies are also presented to support further research and development in this area.

Introduction

Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[5][6] Its clinical utility spans a range of conditions, including dermatological disorders, allergic rhinitis, and asthma.[7][8][9] The biotransformation of triamcinolone acetonide is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway involves hydroxylation at the 6β position, yielding 6β-Hydroxy triamcinolone acetonide.[10][11][12] Understanding the characteristics of this major metabolite is essential for a complete comprehension of the parent drug's pharmacology and for the development of new therapeutic agents with optimized metabolic profiles. This guide synthesizes the available technical information on 6β-Hydroxy triamcinolone acetonide to serve as a resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₁FO₇ | [3][13] |

| Molecular Weight | 450.5 g/mol | [3][13][14] |

| CAS Number | 3869-32-7 | [3][13][14] |

| Appearance | Solid | [3] |

| Solubility | DMSO: slightly soluble | [3] |

| Synonyms | 6β-hydroxy TrA | [3] |

Metabolism and Formation

The formation of 6β-Hydroxy triamcinolone acetonide is a critical step in the metabolism of the parent compound, triamcinolone acetonide.

Metabolic Pathway

The primary metabolic transformation of triamcinolone acetonide is the hydroxylation at the 6β position of the steroid nucleus. This reaction is catalyzed by cytochrome P450 enzymes. The introduction of the hydroxyl group increases the polarity of the molecule, facilitating its excretion from the body.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general method for assessing the metabolism of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide using human liver microsomes.

Objective: To determine the formation of 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide in the presence of human liver microsomes and an NADPH-generating system.

Materials:

-

Triamcinolone acetonide

-

6β-Hydroxy triamcinolone acetonide standard

-

Human liver microsomes (pooled)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and triamcinolone acetonide at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-generating system to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of 6β-Hydroxy triamcinolone acetonide using a validated LC-MS/MS method.

Biological Activity

The pharmacological activity of 6β-Hydroxy triamcinolone acetonide is significantly lower than that of its parent compound.

Anti-Inflammatory Activity

Studies have shown that the major metabolites of triamcinolone acetonide, including 6β-Hydroxy triamcinolone acetonide, exhibit substantially reduced anti-inflammatory activity. One study assessed the principal metabolites and found that they "failed to show any concentration-dependent effects in anti-inflammatory models evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine release".[7][10] This suggests that the 6β-hydroxylation is a deactivation step.

Quantitative Comparison

| Compound | Glucocorticoid Receptor Binding Affinity (Kᵢ) | Anti-inflammatory Potency (IC₅₀) |

| Triamcinolone Acetonide | High | Potent |

| 6β-Hydroxy Triamcinolone Acetonide | Significantly Lower (Expected) | Significantly Lower (Expected) |

Synthesis and Analysis

The synthesis and analysis of 6β-Hydroxy triamcinolone acetonide are crucial for its use as a reference standard in metabolic studies and for further pharmacological evaluation.

Synthesis Strategies

A detailed, specific protocol for the chemical synthesis of 6β-Hydroxy triamcinolone acetonide is not widely published. However, general strategies for the synthesis of 6β-hydroxysteroids can be considered.

-

Chemical Synthesis: One potential approach involves the oxidation of a 3,5-diene precursor of triamcinolone acetonide.[11] This method has been successfully applied to the synthesis of other 6β-hydroxy androgens.

-

Microbial Biotransformation: Fungi of the genus Cunninghamella are known to perform regioselective hydroxylations on a variety of steroid substrates.[14] The use of Cunninghamella species could be a viable method for the preparative-scale production of 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of 6β-Hydroxy triamcinolone acetonide in biological matrices.

Experimental Protocol: LC-MS/MS Analysis of 6β-Hydroxy Triamcinolone Acetonide in Urine

Objective: To quantify the concentration of 6β-Hydroxy triamcinolone acetonide in urine samples.

Materials:

-

Urine samples

-

6β-Hydroxy triamcinolone acetonide analytical standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Formic acid

-

Acetonitrile

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Spike samples with the internal standard.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

-

Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 6β-Hydroxy triamcinolone acetonide and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the 6β-Hydroxy triamcinolone acetonide standard.

-

Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

6β-Hydroxy triamcinolone acetonide is the major, pharmacologically less active metabolite of triamcinolone acetonide. Its formation via CYP3A-mediated hydroxylation represents a key deactivation pathway for the parent drug. While detailed quantitative data on its biological activity and a specific synthesis protocol are not extensively documented in publicly available literature, the existing information provides a solid foundation for researchers in drug metabolism, pharmacology, and medicinal chemistry. The experimental protocols and synthesis strategies outlined in this guide are intended to facilitate further investigation into the properties and significance of this important metabolite. Continued research will be valuable in refining our understanding of triamcinolone acetonide's disposition and in the broader context of steroid metabolism and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of chlorpromazine and methdilazine by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution and metabolism of triamcinolone acetonide in the rat embryomaternal unit during a teratogenically sensitive period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive metabolites of Cunninghamella, Biodiversity to Biotechnology | Auctores [auctoresonline.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide

This technical guide provides a comprehensive overview of 6β-Hydroxy triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details its structure, properties, metabolic pathways, and relevant experimental methodologies.

Introduction

6β-Hydroxy triamcinolone acetonide is the major metabolite of triamcinolone acetonide, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects in treating conditions like skin diseases, allergies, and rheumatic disorders.[1][2][3] The formation of this metabolite is a key step in the biotransformation and subsequent elimination of the parent drug.[4] Understanding the properties and metabolic fate of 6β-Hydroxy triamcinolone acetonide is crucial for pharmacokinetic studies, drug interaction assessments, and doping control analysis.[5]

Chemical Structure and Physicochemical Properties

6β-Hydroxy triamcinolone acetonide is formed by the introduction of a hydroxyl group at the 6β position of the triamcinolone acetonide steroid structure.[4] This modification significantly increases the water solubility of the compound, facilitating its excretion.[6][7]

Table 1: Physicochemical Properties of 6β-Hydroxy Triamcinolone Acetonide and its Parent Compound

| Property | 6β-Hydroxy Triamcinolone Acetonide | Triamcinolone Acetonide (Parent Compound) |

| CAS Number | 3869-32-7[2][8] | 76-25-5[7] |

| Molecular Formula | C₂₄H₃₁FO₇[2][8] | C₂₄H₃₁FO₆[7] |

| Molecular Weight | 450.50 g/mol [2][8] | 434.51 g/mol [6] |

| Appearance | Solid[8] | White crystalline powder[6] |

| Solubility | Slightly soluble in DMSO[8] | Practically insoluble in water; sparingly soluble in ethanol, chloroform, and methanol.[6][7] |

| Melting Point | Not specified | 292°C to 294°C[6] |

| Alternate Names | (6b,11b,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione[2] | 9α-Fluoro-11β,16α, 17, 21 tetrahydroxypregna-1,4-diene-3, 20-dione cyclic 16, 17-acetal with acetone[6] |

Biological Properties and Metabolism

Mechanism of Action of Parent Compound

Triamcinolone acetonide, the parent drug, is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors.[9][10][11] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory and immune responses.[11] It induces the expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby reducing the production of prostaglandins and leukotrienes.[11]

Metabolic Pathway

Triamcinolone acetonide undergoes extensive presystemic metabolism, primarily in the liver.[12][13] The hydroxylation of triamcinolone acetonide to form 6β-Hydroxy triamcinolone acetonide is a Phase I metabolic reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP3A7.[8][14][15][16][17]

This metabolic conversion is clinically significant. Co-administration of triamcinolone acetonide with strong inhibitors of CYP3A4, such as ritonavir or cobicistat, can impair its metabolism.[18][19] This drug interaction can lead to the accumulation of the parent corticosteroid, increasing the risk of systemic side effects like iatrogenic Cushing's syndrome and adrenal suppression.[18][19]

Along with 6β-hydroxylation, other metabolic pathways for triamcinolone acetonide include oxidation, leading to the formation of 21-carboxylic acid triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide.[6][12]

Pharmacological Activity

The principal metabolites of triamcinolone acetonide, including 6β-Hydroxy triamcinolone acetonide, are considered to be substantially less active than the parent compound.[6][12] In vitro studies using anti-inflammatory models that evaluated IL-5-sustained eosinophil viability and IgE-induced basophil histamine release found that all three principal metabolites showed no concentration-dependent effects.[4][12] The decreased activity is attributed to the 6-hydroxylation and the dependency of anti-inflammatory activity on the presence of a 21-hydroxyl group, which is modified in other metabolites.[6]

Experimental Protocols

Detection in Human Urine by LC/MS/MS

This protocol is adapted from methodologies used in doping control to detect triamcinolone acetonide and its metabolites.[5]

Objective: To detect and characterize 6β-Hydroxy triamcinolone acetonide in human urine samples.

Methodology:

-

Sample Preparation:

-

Take a urine sample (e.g., 2 mL).

-

Perform enzymatic hydrolysis using β-glucuronidase from E. coli to cleave any conjugated metabolites.

-

Adjust the pH to alkaline conditions (e.g., pH 9.5) using a sodium bicarbonate/carbonate buffer.

-

Perform liquid-liquid extraction (LLE) with an organic solvent mixture, such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

-

Chromatographic Separation (LC):

-

Utilize a C18 reverse-phase column.

-

Employ a gradient elution program with a mobile phase consisting of two solvents, such as (A) 0.1% formic acid in water and (B) methanol or acetonitrile.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode.

-

Apply two complementary detection approaches:

-

Open Screening: Use precursor ion and neutral loss scan modes to identify potential metabolites based on characteristic fragmentation patterns of fluorinated corticosteroids (e.g., neutral loss of acetone, 58 Da).[5]

-

Targeted Detection: Use a Selected Reaction Monitoring (SRM) method with specific ion transitions for 6β-Hydroxy triamcinolone acetonide and other expected metabolites.[5]

-

-

Quantitative Data

Pharmacokinetic data is primarily available for the parent compound, triamcinolone acetonide. The concentration of 6β-Hydroxy triamcinolone acetonide is often measured in excretion studies.

Table 2: Pharmacokinetic and Excretion Data

| Parameter | Value | Route | Source |

| Triamcinolone Acetonide Half-Life | 2.0 hours | Intravenous | [20] |

| Triamcinolone Acetonide Half-Life | 88 minutes | Intravenous (phosphate ester) | [6] |

| Triamcinolone Acetonide Clearance | 37 L/h | Intravenous | [20] |

| Triamcinolone Acetonide Oral Bioavailability | ~23% | Oral | [20] |

| Triamcinolone Acetonide Protein Binding | ~68% | - | [12] |

| Urinary Conc. of Triamcinolone Acetonide | 1.89 – 29.63 ng/mL | Systemic (inferred) | [21] |

| Urinary Conc. of 6β-Hydroxy TA | 2.16 – 145.30 ng/mL | Systemic (inferred) | [21] |

Note: The urinary concentrations were determined in anti-doping laboratory samples and may not represent therapeutic dosing.

Studies have shown that after topical administration, the urinary concentration of both the parent compound and the 6β-hydroxy metabolite remains well below the reporting limits set by anti-doping agencies.[22] The concentration of 6β-Hydroxy triamcinolone acetonide is often found to be 2 to 4.5 times higher than that of the parent compound in urine, suggesting it is a sensitive marker for administration.[21]

Conclusion

6β-Hydroxy triamcinolone acetonide is the primary, less active metabolite of triamcinolone acetonide, formed mainly via CYP3A4-mediated hydroxylation. Its formation is a critical step in the detoxification and elimination of the parent drug. The study of this metabolite is essential for understanding the pharmacokinetics of triamcinolone acetonide, predicting drug-drug interactions with CYP3A4 inhibitors, and for developing sensitive analytical methods for clinical and anti-doping applications.

References

- 1. Triamcinolone - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 6b-Hydroxy triamcinolone acetonide | 3869-32-7 | Benchchem [benchchem.com]

- 5. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. youtube.com [youtube.com]

- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 12. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. S01BA05 - Triamcinolone [drugsporphyria.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. endocrine-abstracts.org [endocrine-abstracts.org]

- 20. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6β-Hydroxy Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6β-Hydroxy triamcinolone acetonide is the major active metabolite of the synthetic corticosteroid triamcinolone acetonide. Its synthesis is of significant interest for pharmacological studies, metabolite profiling, and as a reference standard in drug metabolism and doping control analyses. This technical guide provides a comprehensive overview of the primary synthetic route to 6β-Hydroxy triamcinolone acetonide, which is achieved through microbial biotransformation. While a dedicated industrial-scale synthesis protocol is not publicly available, this document outlines a detailed, representative experimental protocol based on established microbial hydroxylation methods for structurally similar glucocorticoids. The guide also includes data on the physicochemical properties of the compound, methods for its characterization, and a discussion of the relevant biological pathways.

Introduction

Triamcinolone acetonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Upon administration, it is metabolized in the liver, primarily by cytochrome P450 enzymes, to form several hydroxylated derivatives. The most significant of these is 6β-Hydroxy triamcinolone acetonide, which retains some biological activity. The targeted synthesis of this metabolite is crucial for a thorough understanding of the parent drug's pharmacological profile, for use as an analytical standard, and for exploring its own therapeutic potential.

Chemical synthesis of 6β-hydroxy corticosteroids is challenging due to the difficulty in achieving regioselectivity and stereoselectivity. Consequently, microbial biotransformation has emerged as the preferred method for introducing hydroxyl groups at specific positions on the steroid nucleus. This guide focuses on the microbial synthesis of 6β-Hydroxy triamcinolone acetonide from its parent compound, triamcinolone acetonide.

Physicochemical Properties

A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (6β,11β,16α)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | [1] |

| CAS Number | 3869-32-7 | [1] |

| Molecular Formula | C₂₄H₃₁FO₇ | [1] |

| Molecular Weight | 450.50 g/mol | [1] |

Synthesis by Microbial Biotransformation

The synthesis of 6β-Hydroxy triamcinolone acetonide is achieved through the regioselective hydroxylation of triamcinolone acetonide by various microorganisms. Fungi, particularly from the genera Aspergillus and Rhizopus, are well-known for their ability to perform 6β-hydroxylation of steroids.[2][3][4] The following sections detail a representative experimental protocol for this biotransformation.

Proposed Microbial Synthesis Pathway

The biotransformation involves the direct hydroxylation of triamcinolone acetonide at the 6β position, catalyzed by a microbial cytochrome P450 monooxygenase.

Experimental Protocol: A Representative Example

This protocol is adapted from established methods for the microbial hydroxylation of similar corticosteroids.[3][4][5]

3.2.1. Microorganism and Culture Conditions

-

Microorganism: Rhizopus oryzae (or other suitable steroid-hydroxylating fungus).

-

Growth Medium: Potato Dextrose Broth (PDB) or a custom medium containing glucose, yeast extract, and peptone.

-

Inoculum Preparation: A spore suspension or a vegetative mycelial culture is prepared from a stock culture grown on Potato Dextrose Agar (PDA).

-

Fermentation:

-

A series of shake flasks containing the growth medium are inoculated with the prepared inoculum.

-

The flasks are incubated at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours to allow for sufficient mycelial growth.

-

3.2.2. Biotransformation

-

A solution of triamcinolone acetonide in a water-miscible organic solvent (e.g., ethanol, dimethylformamide) is prepared.

-

The substrate solution is added to the microbial culture to a final concentration of 0.1-0.5 g/L.

-

The culture is incubated under the same conditions for an additional 24-96 hours.

-

The progress of the biotransformation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3.2.3. Product Isolation and Purification

-

After the reaction is complete, the mycelia are separated from the culture broth by filtration or centrifugation.

-

The culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate or chloroform.

-

The mycelia are also extracted with the same solvent to recover any intracellular product.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or chloroform/methanol.

-

Fractions containing the desired product are pooled and recrystallized to obtain pure 6β-Hydroxy triamcinolone acetonide.

Experimental Workflow

The overall workflow for the microbial synthesis is depicted below.

Characterization of 6β-Hydroxy Triamcinolone Acetonide

The structure of the synthesized compound must be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight and fragmentation pattern of the product.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI+ | 451.2 [M+H]⁺ | 433.2 [M+H-H₂O]⁺, 413.2 [M+H-H₂O-HF]⁺, 393.2 [M+H-2H₂O-HF]⁺ | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Context: Glucocorticoid Receptor Signaling

Like its parent compound, 6β-Hydroxy triamcinolone acetonide is expected to exert its biological effects through the glucocorticoid receptor (GR). The general mechanism of GR signaling is illustrated below.

Upon binding to the glucocorticoid, the receptor complex undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7][8][9][10] In the nucleus, the dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes, ultimately resulting in the anti-inflammatory and immunosuppressive effects.[7][8][9][10]

Conclusion

The synthesis of 6β-Hydroxy triamcinolone acetonide is most effectively achieved through microbial biotransformation, leveraging the regio- and stereospecificity of microbial enzymes. This guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis of this important metabolite. The provided representative protocol, based on established methods for similar corticosteroids, offers a solid starting point for laboratory-scale production. Further optimization of the microbial strain, culture conditions, and purification methods will be necessary for large-scale and industrial applications. The characterization data and biological context provided herein will aid in the verification and further investigation of this pharmacologically relevant compound.

References

- 1. scbt.com [scbt.com]

- 2. Discovery of a steroid 11α-hydroxylase from Rhizopus oryzae and its biotechnological application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylation of steroids with 11 alpha-hydroxylase of Rhizopus nigricans [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Fate of a Potent Corticosteroid: An In-Depth Technical Guide to the Mechanism of Action of 6β-Hydroxy Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 6β-hydroxy triamcinolone acetonide, the principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. While triamcinolone acetonide is a potent agonist of the glucocorticoid receptor (GR), exerting significant anti-inflammatory and immunosuppressive effects, its metabolism to 6β-hydroxy triamcinolone acetonide represents a critical step in its inactivation and clearance. This document details the metabolic pathway, explores the molecular interactions (or lack thereof) of the 6β-hydroxy metabolite with the glucocorticoid receptor, and presents its activity profile in key in vitro functional assays. Quantitative data for both the parent compound and its metabolite are provided to illustrate the profound impact of this metabolic conversion on pharmacological activity. Detailed experimental protocols for the cited assays are included to facilitate further research and validation.

Introduction

Triamcinolone acetonide is a widely prescribed synthetic corticosteroid valued for its high therapeutic index in treating a range of inflammatory and autoimmune conditions.[1] Its clinical efficacy is rooted in its potent agonism of the glucocorticoid receptor, a ligand-activated transcription factor that modulates the expression of a vast network of genes involved in inflammation and immune responses.[2] Like all pharmaceuticals, the in vivo activity and duration of action of triamcinolone acetonide are governed by its pharmacokinetic profile, including its metabolic clearance.

The primary route of metabolism for triamcinolone acetonide is through oxidation by cytochrome P450 enzymes, predominantly CYP3A4, CYP3A5, and CYP3A7, leading to the formation of its major metabolite, 6β-hydroxy triamcinolone acetonide.[3][4] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of the parent drug's disposition and for predicting potential drug-drug interactions. This guide focuses on the mechanism of action, or more accurately, the mechanism of inactivation, associated with the 6β-hydroxylation of triamcinolone acetonide.

Metabolism of Triamcinolone Acetonide

The conversion of triamcinolone acetonide to 6β-hydroxy triamcinolone acetonide is a phase I metabolic reaction catalyzed by the CYP3A subfamily of enzymes. This hydroxylation occurs at the 6β position of the steroid nucleus.

This metabolic step is a key determinant of the clearance of triamcinolone acetonide. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its subsequent conjugation and excretion from the body.

Mechanism of Action: A Study in Inactivation

The pharmacological activity of corticosteroids is intrinsically linked to their ability to bind to and activate the glucocorticoid receptor. The following sections detail the comparative activity of triamcinolone acetonide and its 6β-hydroxy metabolite in key assays that define glucocorticoid action.

Glucocorticoid Receptor Binding Affinity

The initial and essential step in glucocorticoid action is binding to the cytoplasmic glucocorticoid receptor. The affinity of this binding is a primary determinant of a compound's potency. Competitive binding assays are employed to determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a ligand for the GR.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Ki (nM) |

| Dexamethasone | 100 | ~3-5 |

| Triamcinolone Acetonide | ~190 | ~3.2[5] |

| 6β-Hydroxy Triamcinolone Acetonide | Not Reported (Expected to be very low) | Not Reported |

| Budesonide | ~930 | - |

| Fluticasone Propionate | ~1800 | - |

Note: RBA and Ki values can vary depending on the experimental conditions.

Glucocorticoid Receptor Transactivation and Transrepression

Upon ligand binding, the activated GR translocates to the nucleus and modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and dual-specificity phosphatase 1 (DUSP1).

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Reporter gene assays are commonly used to assess the transactivation and transrepression capabilities of glucocorticoids. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a GRE or an NF-κB responsive element.

Studies evaluating the activity of 6β-hydroxy triamcinolone acetonide in such functional assays have demonstrated a lack of significant activity.

Table 2: In Vitro Functional Activity

| Assay | Triamcinolone Acetonide (IC50/EC50) | 6β-Hydroxy Triamcinolone Acetonide |

| Transactivation (GRE-Luciferase) | Potent Agonist | No significant activity reported |

| Transrepression (NF-κB Luciferase) | Potent Inhibitor | No significant activity reported |

| IL-5-Sustained Eosinophil Viability | Potent Inhibitor (IC50 ~25 nM)[6] | No concentration-dependent effect |

| IgE-Induced Basophil Histamine Release | Potent Inhibitor | No concentration-dependent effect |

| Inhibition of TNF-α Production | Potent Inhibitor | Not Reported |

| Inhibition of IL-6 Production | Potent Inhibitor | Not Reported |

The lack of activity of 6β-hydroxy triamcinolone acetonide in these functional assays is consistent with its expected low binding affinity for the glucocorticoid receptor. Without significant receptor binding and activation, the downstream events of transactivation and transrepression do not occur.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Metabolism of Triamcinolone Acetonide

Objective: To determine the in vitro metabolism of triamcinolone acetonide to 6β-hydroxy triamcinolone acetonide using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Triamcinolone acetonide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

-

Add triamcinolone acetonide to the reaction mixture at a specified concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method for the quantification of triamcinolone acetonide and 6β-hydroxy triamcinolone acetonide.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Cytosolic fraction containing glucocorticoid receptors (e.g., from A549 cells)

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled test compound (e.g., 6β-hydroxy triamcinolone acetonide) and reference compound (dexamethasone)

-

Assay buffer (e.g., Tris-HCl with molybdate)

-

Dextran-coated charcoal or filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cytosolic fraction with a fixed concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compound in assay buffer.

-

Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Luciferase Reporter Gene Assay (Transrepression of NF-κB)

Objective: To assess the ability of a test compound to inhibit NF-κB-mediated gene transcription.

Materials:

-

HEK293 cells (or a similar cell line)

-

NF-κB-luciferase reporter plasmid

-

GR expression plasmid (if not endogenously expressed)

-

Transfection reagent

-

TNF-α (or another NF-κB activator)

-

Test compound and reference compound

-

Luciferase assay system and luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.

-

After 24 hours, pre-treat the cells with serial dilutions of the test compound or a reference compound for 1 hour.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of TNF-α-induced luciferase activity for each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

IL-5-Sustained Eosinophil Viability Assay

Objective: To evaluate the effect of a test compound on the survival of eosinophils stimulated with IL-5.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

Recombinant human IL-5

-

Test compound and reference compound

-

Cell culture medium (e.g., RPMI 1640 with FBS)

-

Viability dye (e.g., propidium iodide or Annexin V/7-AAD)

-

Flow cytometer

Procedure:

-

Isolate human eosinophils from the peripheral blood of healthy donors.

-

Culture the eosinophils in the presence of a suboptimal concentration of IL-5 (to promote survival).

-

Add serial dilutions of the test compound or a reference glucocorticoid.

-

Incubate the cells for an extended period (e.g., 48-72 hours).

-

At the end of the incubation, stain the cells with a viability dye.

-

Analyze the percentage of viable cells by flow cytometry.

-

Calculate the percent inhibition of IL-5-sustained viability for each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

IgE-Induced Basophil Histamine Release Assay

Objective: To measure the ability of a test compound to inhibit the release of histamine from basophils upon IgE-mediated activation.

Materials:

-

Human basophils (isolated from peripheral blood or whole blood)

-

Sensitizing agent (e.g., serum with known allergen-specific IgE)

-

Allergen or anti-IgE antibody

-

Test compound and reference compound

-

Histamine release buffer

-

Histamine detection kit (e.g., ELISA or fluorometric assay)

Procedure:

-

Isolate human basophils or use whole blood.

-

If using isolated basophils, they may be passively sensitized by incubation with serum containing specific IgE.

-

Pre-incubate the basophils with serial dilutions of the test compound or a reference compound.

-

Induce histamine release by adding the specific allergen or an anti-IgE antibody.

-

Incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by centrifugation in the cold.

-

Collect the supernatant and measure the histamine concentration using a suitable assay.

-

Calculate the percent inhibition of histamine release for each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

Conclusion

The mechanism of action of 6β-hydroxy triamcinolone acetonide is fundamentally one of pharmacological inactivation. The metabolic conversion of the potent glucocorticoid, triamcinolone acetonide, to its 6β-hydroxy metabolite results in a molecule with substantially diminished affinity for the glucocorticoid receptor. This loss of binding affinity translates directly to a lack of significant activity in functional assays that measure the hallmark genomic effects of glucocorticoids, namely transactivation and transrepression.

For drug development professionals, this underscores the critical importance of evaluating the pharmacological activity of major metabolites. In the case of triamcinolone acetonide, its therapeutic action is primarily driven by the parent compound, and the 6β-hydroxylation pathway serves as an efficient route of inactivation and clearance. This knowledge is vital for accurate pharmacokinetic and pharmacodynamic modeling and for understanding the overall disposition of the drug in vivo. Further research could focus on obtaining precise quantitative binding and functional data for 6β-hydroxy triamcinolone acetonide to definitively confirm the extent of its inactivity.

References

- 1. promega.com [promega.com]

- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

The Biological Inactivity of 6β-Hydroxy Triamcinolone Acetonide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6β-Hydroxy triamcinolone acetonide is the principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. Formed through cytochrome P450-mediated hydroxylation, this metabolite is characterized by a significant reduction in biological activity compared to its parent compound. This whitepaper provides a comprehensive overview of the biological activity of 6β-Hydroxy triamcinolone acetonide, detailing its metabolic pathway and summarizing the existing, albeit limited, quantitative data on its anti-inflammatory effects. Detailed methodologies for key experimental assays relevant to its characterization are also provided.

Introduction

Triamcinolone acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), which modulates the transcription of target genes involved in the inflammatory cascade.[2] The metabolism of triamcinolone acetonide is a critical factor in its pharmacokinetic and pharmacodynamic profile, leading to the formation of metabolites with altered biological activity. The primary metabolite, 6β-Hydroxy triamcinolone acetonide, is formed via oxidation by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP3A7.[3] Understanding the biological activity of this major metabolite is essential for a complete comprehension of the therapeutic and potential side-effect profile of triamcinolone acetonide.

Metabolic Pathway

The biotransformation of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide is a phase I metabolic reaction. This hydroxylation significantly increases the polarity of the molecule, facilitating its excretion from the body.

Metabolism of Triamcinolone Acetonide.

Biological Activity Data

Comprehensive studies on the biological activity of 6β-Hydroxy triamcinolone acetonide are limited. However, a pivotal human mass balance study investigating the biotransformation of radiolabeled triamcinolone acetonide found that its three principal metabolites, including 6β-Hydroxy triamcinolone acetonide, exhibited a significant lack of anti-inflammatory activity in key in vitro models.

| Compound | Assay | Result | Reference |

| 6β-Hydroxy Triamcinolone Acetonide | IL-5-Sustained Eosinophil Viability Assay | No concentration-dependent effects observed | |

| 6β-Hydroxy Triamcinolone Acetonide | IgE-Induced Basophil Histamine Release Assay | No concentration-dependent effects observed |

This lack of significant in vitro anti-inflammatory activity strongly suggests a substantially reduced affinity for the glucocorticoid receptor and a diminished capacity to modulate inflammatory pathways compared to the parent compound, triamcinolone acetonide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the biological activity of 6β-Hydroxy triamcinolone acetonide.

In Vitro Metabolism of Triamcinolone Acetonide by CYP3A4

This protocol outlines a typical in vitro experiment to study the metabolism of triamcinolone acetonide.

Workflow for in vitro metabolism studies.

Methodology:

-

Incubation: Triamcinolone acetonide is incubated with a source of CYP3A4, typically human liver microsomes or recombinant CYP3A4 enzymes, in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

-

Reaction Termination: The metabolic reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.

-

Protein Precipitation: The mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 6β-Hydroxy triamcinolone acetonide and other metabolites.

IL-5-Sustained Eosinophil Viability Assay

This assay assesses the ability of a compound to interfere with the anti-apoptotic effect of IL-5 on eosinophils, a key process in allergic inflammation.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.

-

Cell Culture: The isolated eosinophils are cultured in the presence of a suboptimal concentration of IL-5 to maintain their viability.

-

Compound Treatment: The cells are concurrently treated with varying concentrations of the test compound (e.g., 6β-Hydroxy triamcinolone acetonide) or a positive control (e.g., triamcinolone acetonide).

-

Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a method such as trypan blue exclusion, MTT assay, or flow cytometry with viability dyes (e.g., propidium iodide).

-

Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine any concentration-dependent effects on eosinophil survival.

IgE-Induced Basophil Histamine Release Assay

This assay measures the ability of a compound to inhibit the degranulation of basophils and the subsequent release of histamine, a key event in the allergic response.

Methodology:

-

Basophil Isolation: Basophils are isolated from the peripheral blood of healthy donors.

-

IgE Sensitization: The isolated basophils are sensitized with human IgE.

-

Compound Treatment: The sensitized basophils are pre-incubated with varying concentrations of the test compound or a positive control.

-

Degranulation Induction: Degranulation is induced by challenging the cells with an anti-IgE antibody.

-

Histamine Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release inhibition is calculated for each compound concentration and plotted to determine any dose-response relationship.

Signaling Pathway

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The significantly reduced activity of 6β-Hydroxy triamcinolone acetonide suggests a diminished interaction with this pathway.

Simplified glucocorticoid receptor signaling.

Conclusion

The available evidence strongly indicates that 6β-Hydroxy triamcinolone acetonide, the major metabolite of triamcinolone acetonide, possesses minimal to no significant biological activity as an anti-inflammatory agent. Its formation represents a key step in the detoxification and elimination of the parent drug. For drug development professionals, this underscores the importance of the metabolic stability of new glucocorticoid candidates, as hydroxylation at the 6β position can lead to a significant loss of therapeutic efficacy. Further research could focus on quantifying the binding affinity of 6β-Hydroxy triamcinolone acetonide to the glucocorticoid receptor to provide a more definitive measure of its inactivity.

References

- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide

This technical guide provides a comprehensive overview of 6β-hydroxy triamcinolone acetonide, the principal metabolite of the synthetic corticosteroid triamcinolone acetonide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its metabolism, synthesis, analytical methodologies, and pharmacological activity.

Introduction

Triamcinolone acetonide is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties in treating various conditions, including skin disorders, asthma, and arthritis.[1] Its clinical and forensic monitoring necessitates a thorough understanding of its metabolic fate. The primary metabolic pathway for triamcinolone acetonide is hydroxylation at the 6β position, resulting in the formation of 6β-hydroxy triamcinolone acetonide.[2] This metabolite is of significant interest in doping control, as its detection in urine can indicate the use of triamcinolone acetonide.[3] Understanding the characteristics of 6β-hydroxy triamcinolone acetonide is therefore crucial for both therapeutic drug monitoring and anti-doping applications.

Metabolism and Pharmacokinetics

The biotransformation of triamcinolone acetonide to its 6β-hydroxy metabolite is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][5] This metabolic conversion is a major route of elimination for the parent drug.

The urinary excretion of 6β-hydroxy triamcinolone acetonide is a key indicator of triamcinolone acetonide administration. The concentration of the metabolite in urine is often significantly higher than that of the parent compound, making it a more sensitive marker for detection.[6] The excretion profile and concentration can vary depending on the route of administration of triamcinolone acetonide.

Below is a diagram illustrating the metabolic pathway:

Synthesis of 6β-Hydroxy Triamcinolone Acetonide

While 6β-hydroxy triamcinolone acetonide is primarily a metabolite, its synthesis is essential for use as a reference standard in analytical testing. Although detailed protocols for its specific synthesis are not widely published, general methods for the 6β-hydroxylation of steroids can be applied. These methods often involve microbial or chemoenzymatic approaches.

Microbial transformation using specific strains of fungi or bacteria capable of stereospecific hydroxylation is a common strategy for producing steroid metabolites.[7][8][9] Chemoenzymatic synthesis, combining chemical steps with enzymatic reactions, can also be employed to achieve the desired 6β-hydroxylation with high selectivity.[6][10]

Analytical Methodologies

The detection and quantification of 6β-hydroxy triamcinolone acetonide in biological matrices, primarily urine, are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for both clinical and forensic applications.

Sample Preparation

A critical step in the analysis of 6β-hydroxy triamcinolone acetonide is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances.

Experimental Protocol: Solid-Phase Extraction (SPE) of Urinary Steroids [4]

-

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard. The sample is then subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the steroid metabolites.

-

Solid-Phase Extraction: The hydrolyzed sample is loaded onto a conditioned SPE cartridge (e.g., C18).

-

Washing: The cartridge is washed with a series of solvents to remove interfering compounds.

-

Elution: The analyte is eluted from the cartridge using an appropriate organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

The following diagram illustrates a typical analytical workflow:

LC-MS/MS Conditions

The separation of 6β-hydroxy triamcinolone acetonide from other urinary components is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table 1: Example of LC-MS/MS Parameters for 6β-Hydroxy Triamcinolone Acetonide Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 451.2 |

| Product Ions (m/z) | e.g., 431.2, 413.2 |

| Collision Energy | Optimized for specific transitions |

Pharmacological Activity

The pharmacological activity of 6β-hydroxy triamcinolone acetonide is significantly lower than that of the parent compound, triamcinolone acetonide. The addition of the hydroxyl group at the 6β position reduces the glucocorticoid receptor binding affinity and, consequently, its anti-inflammatory potency.[2]

One study found that 6β-hydroxy triamcinolone acetonide and other metabolites of triamcinolone acetonide failed to show any concentration-dependent effects in in-vitro anti-inflammatory models.[2]

Table 2: Pharmacological Activity Comparison

| Compound | Glucocorticoid Receptor Binding Affinity | Anti-inflammatory Activity |

| Triamcinolone Acetonide | High | Potent |

| 6β-Hydroxy Triamcinolone Acetonide | Significantly lower than parent compound | Substantially less active than parent compound |

The mechanism of action of glucocorticoids like triamcinolone acetonide involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. The reduced affinity of the 6β-hydroxy metabolite for the GR explains its diminished pharmacological effects.

Below is a diagram of the glucocorticoid receptor signaling pathway:

Conclusion

6β-Hydroxy triamcinolone acetonide is the major metabolite of triamcinolone acetonide, formed primarily through CYP3A4-mediated hydroxylation. Its detection and quantification in urine are essential for monitoring the use of its parent compound in both clinical and anti-doping contexts. While it exhibits significantly reduced pharmacological activity compared to triamcinolone acetonide, a thorough understanding of its properties, analytical methodologies, and metabolic profile is critical for researchers and professionals in the fields of drug development, clinical chemistry, and forensic toxicology.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide: Discovery and History

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 6β-Hydroxy triamcinolone acetonide, a principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its metabolic origins, methods of synthesis, and analytical characterization.

Discovery and Historical Context

The discovery of 6β-Hydroxy triamcinolone acetonide is intrinsically linked to the broader study of drug metabolism and the advent of sophisticated analytical techniques capable of identifying metabolic products in biological systems. The groundwork for understanding the metabolism of synthetic corticosteroids like triamcinolone acetonide was laid through decades of research into the cytochrome P450 (CYP) enzyme system, which was first identified as a key player in drug and steroid hydroxylation reactions in the 1960s.[1]

While triamcinolone acetonide has been in clinical use for many years, the specific identification of its metabolites, including the 6β-hydroxylated form, came later with the refinement of analytical methods. A pivotal study in 2000 characterized the absorption, metabolism, and disposition of orally administered radiolabeled triamcinolone acetonide in healthy male subjects. This research identified three principal metabolites in plasma, urine, and feces: 6β-hydroxy triamcinolone acetonide , 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide.[2] This study was a landmark in formally reporting the existence and structure of this key metabolite.

Subsequent research has consistently confirmed that the 6β-hydroxylation of triamcinolone acetonide is a major metabolic pathway, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme .[3] This understanding has been crucial in various fields, from clinical pharmacology to anti-doping science, where the detection of specific metabolites is used to determine the route and timing of administration of prohibited substances.[4][5] The synthesis of 6β-Hydroxy triamcinolone acetonide as a reference standard has been a critical step for the development of validated analytical methods for its detection and quantification.[6]

Quantitative Data

The following table summarizes key quantitative data related to the pharmacokinetics and metabolism of triamcinolone acetonide and its 6β-hydroxy metabolite from various studies.

| Parameter | Value | Species | Administration Route | Source |

| Triamcinolone Acetonide | ||||

| Elimination Half-life (rapid phase) | 83.5 min | Horse | Intravenous | [7] |

| Elimination Half-life (slower phase) | 12 hours | Horse | Intravenous | [7] |

| Plasma Protein Binding | ~68% | Human | Oral | [2] |

| Urinary Excretion of Unchanged Drug | ~1% | Human | Intravenous | [8] |

| Urinary Concentration Range (IM) | 0.7 - 29.7 ng/mL | Human | Intramuscular | [9] |

| Urinary Concentration Range (Intranasal) | 0.1 - 3.6 ng/mL | Human | Intranasal | [9] |

| Urinary Concentration Range (Topical) | 0 - 1.7 ng/mL | Human | Topical | [9] |

| 6β-Hydroxy Triamcinolone Acetonide | ||||

| Urinary Concentration Range (IM) | 10.7 - 469.1 ng/mL | Human | Intramuscular | [9] |

| Urinary Concentration Range (Intranasal) | 2.2 - 90.6 ng/mL | Human | Intranasal | [9] |

| Urinary Concentration Range (Topical) | 0 - 57.2 ng/mL | Human | Topical | [9] |

| Maximum Urinary Concentration (after IA THA) | 24 - 48 hours post-administration | Human | Intra-articular (THA) | [5] |

Note: THA refers to Triamcinolone Hexacetonide, a prodrug that metabolizes to Triamcinolone Acetonide.

Experimental Protocols

Chemical Synthesis of 6β-Hydroxy Triamcinolone Acetonide (Plausible Protocol)

Objective: To synthesize 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide for use as a reference standard.

Materials:

-

Triamcinolone acetonide

-

N-bromosuccinimide (NBS)

-

Perchloric acid

-

Potassium acetate

-

Anhydrous acetone

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

Procedure:

-

Formation of the 5,6-epoxide:

-

Dissolve triamcinolone acetonide in a mixture of dichloromethane and methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N-bromosuccinimide in aqueous acetone dropwise while maintaining the temperature at 0°C. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude bromohydrin intermediate.

-

Dissolve the crude bromohydrin in acetone and treat with potassium acetate to facilitate the formation of the 5α,6α-epoxide.

-

-

Epoxide Ring Opening and 6β-Hydroxylation:

-

Dissolve the crude epoxide in a suitable solvent such as acetone or a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as perchloric acid, to catalyze the opening of the epoxide ring. This reaction is expected to proceed with the introduction of a hydroxyl group at the 6β-position.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent.

-

Monitor the fractions by TLC and combine the fractions containing the desired product.

-

Evaporate the solvent to obtain the purified 6β-Hydroxy triamcinolone acetonide.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure and confirm the position of the new hydroxyl group.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) to assess purity.

-

-

Enzymatic Synthesis (In Vitro Metabolism) of 6β-Hydroxy Triamcinolone Acetonide

This protocol describes a typical in vitro experiment to produce and identify 6β-Hydroxy triamcinolone acetonide using human liver microsomes or recombinant CYP3A4 enzymes.

Objective: To generate 6β-Hydroxy triamcinolone acetonide through in vitro metabolism of triamcinolone acetonide for analytical purposes.

Materials:

-

Triamcinolone acetonide

-

Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar corticosteroid not present in the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Potassium phosphate buffer (to final volume)

-

MgCl₂ solution

-

Human liver microsomes or recombinant CYP3A4 supersomes

-

Triamcinolone acetonide solution (in a small volume of organic solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubate the reaction at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.

-

Vortex the mixture thoroughly.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by a validated LC-MS/MS method to identify and quantify the formation of 6β-Hydroxy triamcinolone acetonide.

-

The identity of the metabolite is confirmed by comparing its retention time and mass spectral data with those of a certified reference standard.

-

Purification and Characterization of Steroid Metabolites

This protocol outlines a general procedure for the purification and subsequent characterization of a steroid metabolite like 6β-Hydroxy triamcinolone acetonide from a biological matrix or a synthesis reaction mixture.

Objective: To isolate and confirm the identity and purity of 6β-Hydroxy triamcinolone acetonide.

Materials:

-

Crude sample containing 6β-Hydroxy triamcinolone acetonide

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, acetonitrile)

-

HPLC system with a preparative or semi-preparative column (e.g., C18)

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile in water)

-

Fraction collector

-

Rotary evaporator or nitrogen evaporator

-

Analytical instruments for characterization (NMR, MS, etc.)

Procedure:

-

Initial Cleanup by Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample (dissolved in an appropriate solvent) onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the target compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Collect the eluate and evaporate the solvent.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the residue from the SPE step in a small volume of the initial mobile phase.

-

Inject the sample onto the preparative or semi-preparative HPLC column.

-

Run an optimized gradient elution method to separate the components of the mixture.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~240 nm for corticosteroids).

-

Collect the fractions corresponding to the peak of interest using a fraction collector.

-

-

Isolation of the Purified Compound:

-

Combine the fractions containing the pure compound.

-

Remove the solvent using a rotary evaporator or a stream of nitrogen.

-

The resulting solid is the purified 6β-Hydroxy triamcinolone acetonide.

-

-

Characterization and Purity Assessment:

-

Structural Elucidation:

-

NMR Spectroscopy: Dissolve a portion of the purified compound in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Analyze the purified compound by high-resolution mass spectrometry to confirm the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

-

-

Purity Analysis:

-

Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical HPLC column and observing the chromatogram for any impurity peaks. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

-

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Triamcinolone Acetonide

The primary metabolic pathway for the formation of 6β-Hydroxy triamcinolone acetonide involves the action of the CYP3A4 enzyme, predominantly in the liver. This is a phase I metabolic reaction.

Caption: Metabolic conversion of Triamcinolone Acetonide.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for studying the in vitro metabolism of a drug candidate like triamcinolone acetonide.

Caption: Workflow for in vitro drug metabolism analysis.

Conclusion